Rational In Silico Design and MHC Restriction Profile of P5 vs. Minimal HLA-A2-Restricted Epitopes
P5 (ELAAWCRWGFLLALLPPGIAG) is a 21-amino acid natural peptide derived from the rat HER2/neu extracellular domain (aa 5–25), designed by in silico analysis to contain multiple MHC class I binding motifs restricted by BALB/c mouse haplotypes H2-Dd, H2-Kd, and H2-Ld [1]. This contrasts with the most widely studied human HER2-derived CTL epitopes — E75 (KIFGSLAFL, 9-mer, HER2 369–377) and GP2 (IISAVVGIL, 9-mer, HER2 654–662) — which are minimal HLA-A*0201-restricted epitopes of only 9 amino acids [2]. The longer 21-mer natural sequence requires intracellular proteolytic processing for MHC presentation, potentially generating multiple overlapping epitopes, whereas 9-mer minimal peptides bypass processing but are restricted to a single HLA allele [1]. In the TUBO murine model, P5 was one of only two peptides (alongside P435) out of four in silico-designed candidates that induced significant IFN-γ and CTL responses [3].
| Evidence Dimension | Peptide length, MHC restriction breadth, and in silico design rationale |
|---|---|
| Target Compound Data | P5: 21 amino acids (ELAAWCRWGFLLALLPPGIAG); restricted by H2-Dd, H2-Kd, H2-Ld (BALB/c); in silico-designed multi-motif natural peptide |
| Comparator Or Baseline | E75: 9 amino acids (KIFGSLAFL); HLA-A*0201 restricted; GP2: 9 amino acids (IISAVVGIL); HLA-A*0201 restricted |
| Quantified Difference | 21-mer vs. 9-mer length; multi-allele H2d restriction vs. single-allele HLA-A2 restriction; in silico-designed vs. empirically identified |
| Conditions | Comparative analysis of peptide design rationale and MHC restriction profiles across independent studies; in vivo validation in BALB/c TUBO model |
Why This Matters
Researchers selecting a HER2 peptide for murine vaccine studies in BALB/c models must use H2d-restricted peptides (P5 or P435) rather than HLA-A2-restricted human epitopes, as the latter are not presented by the BALB/c MHC haplotype.
- [1] Ghaffari-Nazari H, Tavakkol-Afshari J, Jaafari MR, Tahaghoghi-Hajghorbani S, Masoumi E, Jalali SA. Improving Multi-Epitope Long Peptide Vaccine Potency by Using a Strategy that Enhances CD4+ T Help in BALB/c Mice. PLoS ONE. 2015 Nov 10;10(11):e0142563. doi:10.1371/journal.pone.0142563. PMID: 26556756. View Source
- [2] PMC12030785 Table 5. HER2/neu-derived peptide epitopes: P5, E75, GP2, AE36/AE37 comparative listing. Vaccines (Basel). 2025. View Source
- [3] Jalali SA, Sankian M, Tavakkol-Afshari J, Jaafari MR. Induction of tumor-specific immunity by multi-epitope rat HER2/neu-derived peptides encapsulated in LPD Nanoparticles. Nanomedicine. 2012 Jul;8(5):692–701. doi:10.1016/j.nano.2011.09.010. PMID: 22024191. View Source
